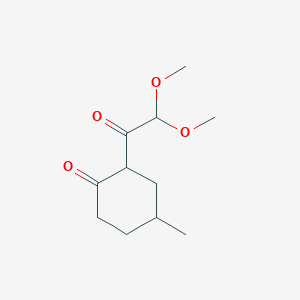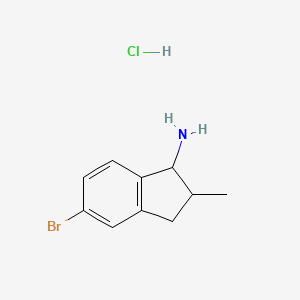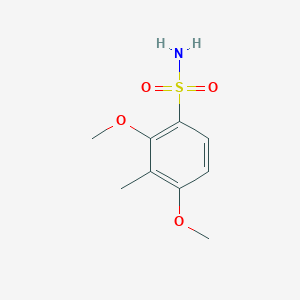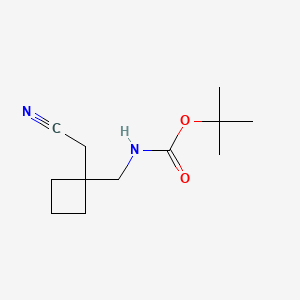
tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate: is a chemical compound with the molecular formula C13H14BrN3O3. It is a derivative of quinazolinone, a bicyclic compound that is widely studied for its potential biological activities. The presence of a bromine atom and a carbamate group in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-2-oxo-1,2-dihydroquinazoline.
Carbamate Formation: The key step involves the reaction of 6-bromo-2-oxo-1,2-dihydroquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the quinazolinone core.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the quinazolinone core.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinazolinone derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinazoline N-oxides.
Reduction Products: Reduction can yield dihydroquinazoline derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agents: Quinazolinone derivatives, including tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate, are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The exact mechanism of action of tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the carbamate group can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
- Structural Features: The presence of the bromine atom and the specific positioning of the carbamate group make tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate unique compared to other quinazolinone derivatives .
- Reactivity: Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic applications.
Propriétés
Formule moléculaire |
C13H14BrN3O3 |
|---|---|
Poids moléculaire |
340.17 g/mol |
Nom IUPAC |
tert-butyl N-(6-bromo-2-oxo-1H-quinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)20-12(19)17-10-8-6-7(14)4-5-9(8)15-11(18)16-10/h4-6H,1-3H3,(H2,15,16,17,18,19) |
Clé InChI |
GPGHPULQQPAZEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=O)NC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


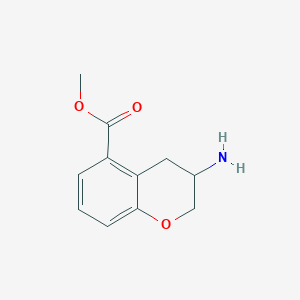
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
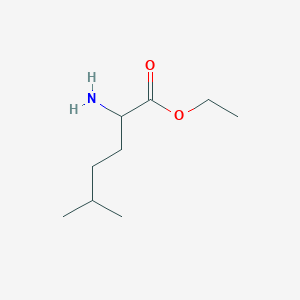
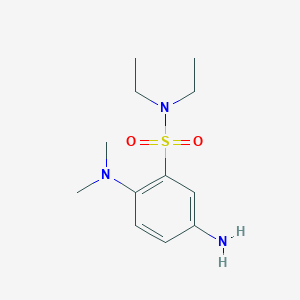

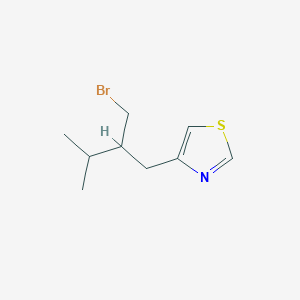
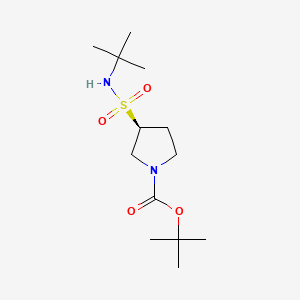


![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate](/img/structure/B13494432.png)
